molecular formula C8H6O3 B1597413 1,4-Cyclohexadiene-1,2-dicarboxylic anhydride CAS No. 4773-89-1

1,4-Cyclohexadiene-1,2-dicarboxylic anhydride

Cat. No.: B1597413
CAS No.: 4773-89-1
M. Wt: 150.13 g/mol
InChI Key: XCGJCRKHWHYKIE-UHFFFAOYSA-N
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Preparation Methods

1,4-Cyclohexadiene-1,2-dicarboxylic anhydride can be synthesized through several methods. One common synthetic route involves the Diels-Alder reaction between maleic anhydride and 1,3-butadiene, followed by hydrogenation . The reaction conditions typically require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition and subsequent hydrogenation steps.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactors and the use of more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

1,4-Cyclohexadiene-1,2-dicarboxylic anhydride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding dicarboxylic acids.

    Reduction: Reduction reactions can convert the anhydride to its corresponding diol or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields dicarboxylic acids, while reduction can produce diols .

Scientific Research Applications

1,4-Cyclohexadiene-1,2-dicarboxylic anhydride has several applications in scientific research:

Comparison with Similar Compounds

1,4-Cyclohexadiene-1,2-dicarboxylic anhydride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it suitable for particular applications in synthesis and industrial processes .

Properties

IUPAC Name

4,7-dihydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGJCRKHWHYKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2=C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197262
Record name 1,4-Cyclohexadiene-1,2-dicarboxylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4773-89-1
Record name 1,4-Cyclohexadiene-1,2-dicarboxylic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004773891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC122938
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122938
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Cyclohexadiene-1,2-dicarboxylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Cyclohexadiene-1,2-dicarboxylic anhydride
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1,4-Cyclohexadiene-1,2-dicarboxylic anhydride
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Reactant of Route 6
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